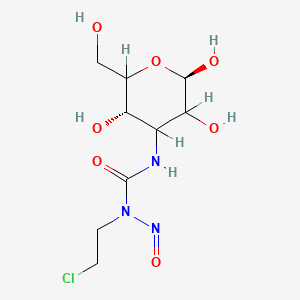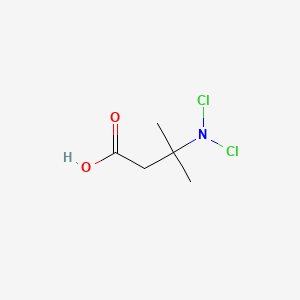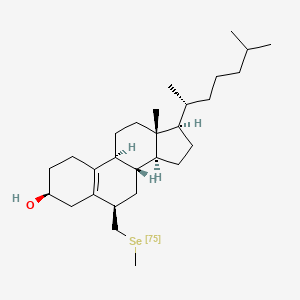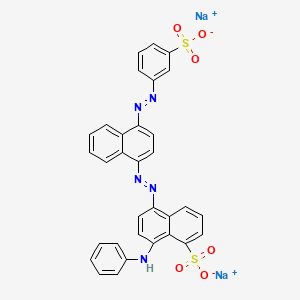
Azul ácido 113
Descripción general
Descripción
Acid blue 113 (C.I. Acid Blue 113) is a synthetic dye used in a variety of applications, ranging from dyeing fabrics to being used as a pH indicator. It is a member of the triarylmethane family of dyes and is known for its bright blue hue and its ability to bind to proteins. Acid blue 113 is an anionic dye, meaning it has a negative charge, and is primarily used in laboratory experiments and medical diagnostics.
Aplicaciones Científicas De Investigación
Eliminación de Iones Metálicos Pesados
El Azul ácido 113 se ha utilizado en la modificación de polímeros naturales y sintéticos para la eliminación selectiva de iones metálicos pesados como Cr³⁺, Zn²⁺ y Mn²⁺ de soluciones acuosas. Las propiedades de adsorción de polímeros como el tallo de maíz triturado y la resina acrílica Amberlite XAD7HP se han mejorado con this compound para tratar aguas residuales de manera efectiva {svg_1}.
Síntesis de Nanopartículas
Las nanopartículas de CuFe₂O₄ sintetizadas usando this compound han mostrado una alta eficiencia en la eliminación de colorantes de medios acuosos. Estas nanopartículas, caracterizadas por diversas técnicas, demostraron excelentes capacidades de adsorción, lo que las hace adecuadas para aplicaciones de limpieza ambiental {svg_2}.
Estudios de Adsorción
La quitina, un polímero natural, se ha modificado con this compound para estudiar su capacidad de adsorción de colorantes. Esta investigación proporciona información sobre la cinética de adsorción de colorantes, lo que es crucial para diseñar procesos efectivos de tratamiento de agua {svg_3}.
Detección Terahertz
El this compound se ha utilizado en el desarrollo de hidrogel híbridos para la detección terahertz (THz). Esta aplicación es significativa en el campo de la espectroscopia, donde se requiere una detección sensible de sustancias {svg_4}.
Efectos de la Concentración del Adsorbente
Los estudios han investigado la influencia de las concentraciones del adsorbente en la capacidad de adsorción del this compound. Comprender estos efectos es vital para optimizar el uso de adsorbentes en la eliminación de colorantes aniónicos del agua {svg_5}.
Desarrollo Avanzado de Polímeros
La investigación sobre el this compound ha llevado al desarrollo de polímeros avanzados con alta selectividad para la eliminación de iones metálicos. Estos polímeros están diseñados para tener grupos funcionales que interactúan fuertemente con los iones metálicos, estableciendo combinaciones complejas para una separación eficiente {svg_6}.
Safety and Hazards
Direcciones Futuras
Future research could focus on optimizing the degradation of Acid Blue 113. For instance, a study investigated the optimization of a bench-scale UV-C photocatalytic process using a TiO2 catalyst suspension for degradation of Acid Blue 113 . Another study focused on the adsorption properties of natural polymers for the removal of Acid Blue 113 .
Mecanismo De Acción
Target of Action
Acid Blue 113 (AB113) is an anionic diazo dye . It is widely used in various industries, including the textile and pharmaceutical industries . The primary targets of AB113 are the materials it is intended to color, such as wool, nylon, silk fabrics, and paper . It acts mainly as a hydrogen bond acceptor due to its chemical structure with a diazo aromatic backbone and ionic nature .
Mode of Action
The mode of action of AB113 involves interactions with its targets through hydrogen bonding . The dye’s spectral behavior in aqueous solution depends on its concentration and the nature of the environment . The dye concentrations ranging from 1×10^−6 to 5×10^−4 mol·L^−1 were chosen and studied, to avoid formation of the higher-order aggregates .
Biochemical Pathways
The biochemical pathways involved in the action of AB113 are primarily related to its degradation. A study found that the bacterium Sphingomonas melonis B-2 achieved more than 80% decolorization of AB113 within 24 hours . The expression level of enzymes involved in benzoate and naphthalene degradation pathways (NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase) increased significantly after the treatment of AB113 .
Pharmacokinetics
The removal efficiency was optimized at different environmental parameter values .
Result of Action
The result of AB113’s action is the coloring of the target materials. Due to its hazardous nature, much of the research has focused on its removal from water or wastewater . The adsorption of the dye on adsorbent particles may alter the dye aggregation process in water .
Action Environment
The action of AB113 is influenced by several environmental factors. The removal efficiency of AB113 was found to be optimized at different environmental parameter values, including pH, dose of the adsorbent, initial dye concentration, adsorption time, and temperature . Furthermore, the presence of certain ions (NaCl, NaNO3, Na2CO3, and MgSO4) was found to affect the dye removal efficiency .
Análisis Bioquímico
Biochemical Properties
Acid Blue 113 plays a crucial role in biochemical reactions, particularly in the context of its interaction with various biomolecules. The dye primarily acts as a hydrogen bond acceptor due to its ionic nature and diazo aromatic backbone. It interacts with enzymes such as NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase, which are involved in its degradation pathways . These interactions are essential for the biodegradation of Acid Blue 113, facilitating its breakdown into less toxic intermediates.
Cellular Effects
Acid Blue 113 has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of Acid Blue 113 can lead to the upregulation of enzymes involved in benzoate and naphthalene degradation pathways . This upregulation is indicative of the dye’s impact on cellular metabolism and gene expression, highlighting its role in cellular detoxification processes.
Molecular Mechanism
The molecular mechanism of Acid Blue 113 involves its binding interactions with biomolecules and enzyme inhibition or activation. The dye’s diazo structure allows it to form hydrogen bonds and interact with various enzymes, leading to changes in gene expression and enzyme activity. For example, Acid Blue 113 can inhibit certain enzymes involved in cellular respiration, thereby affecting the overall metabolic activity of the cell
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acid Blue 113 change over time, influenced by factors such as stability and degradation. The dye’s stability is affected by environmental conditions, including pH and temperature. Studies have shown that Acid Blue 113 can undergo degradation in the presence of specific additives, such as urea and silver nanoparticles . Over time, the dye’s degradation products can have long-term effects on cellular function, which are important for assessing its safety and efficacy in various applications.
Dosage Effects in Animal Models
The effects of Acid Blue 113 vary with different dosages in animal models. At lower doses, the dye may not exhibit significant toxic effects, while higher doses can lead to adverse effects. Studies have indicated that the dye’s removal efficiency and adsorption capacity are influenced by the dosage, with higher doses potentially leading to toxic effects . Understanding these dosage effects is crucial for determining safe usage levels in industrial and pharmaceutical applications.
Metabolic Pathways
Acid Blue 113 is involved in several metabolic pathways, including benzoate and naphthalene degradation pathways. The dye interacts with enzymes such as NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase, which facilitate its breakdown into less toxic intermediates . These metabolic pathways are essential for the detoxification and removal of Acid Blue 113 from biological systems, highlighting its role in environmental and industrial processes.
Transport and Distribution
The transport and distribution of Acid Blue 113 within cells and tissues involve various transporters and binding proteins. The dye’s hydrophilic nature allows it to be easily transported in aqueous environments, where it can interact with cellular components . The distribution of Acid Blue 113 is influenced by factors such as pH and the presence of other additives, which can affect its localization and accumulation within cells.
Subcellular Localization
Acid Blue 113’s subcellular localization is determined by its chemical structure and interactions with cellular components. The dye can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of Acid Blue 113 is important for elucidating its biochemical activity and potential effects on cellular function.
Propiedades
IUPAC Name |
disodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRMZBUQQMPKCR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21N5Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24758-50-7 (Parent) | |
| Record name | C.I. 26360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7044920 | |
| Record name | C.I. Acid Blue 113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3351-05-1 | |
| Record name | C.I. 26360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 8-phenylamino-5-(4-(3-sulphonatophenylazo)-1-naphthylazo)naphthalenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 113 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BJW83X6LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



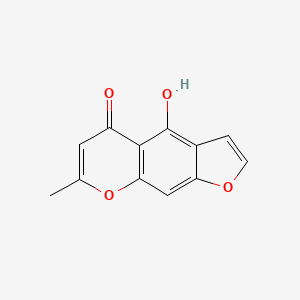

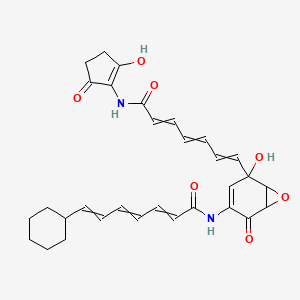


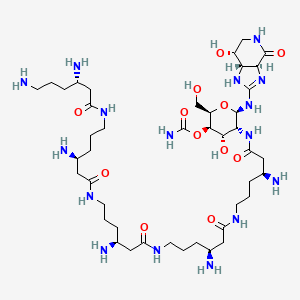
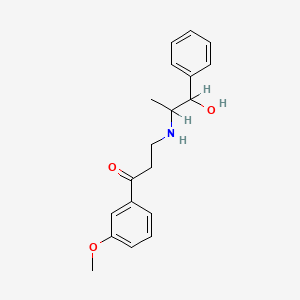
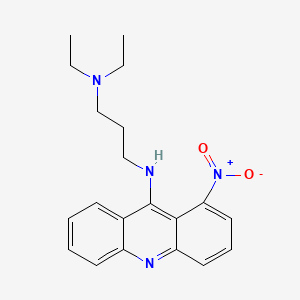
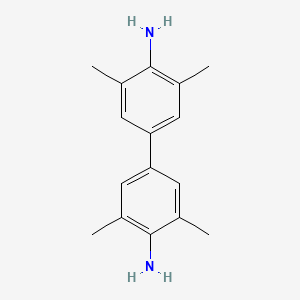
![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)
